molecular formula C10H14O B1222856 4-Phenyl-2-butanol CAS No. 2344-70-9

4-Phenyl-2-butanol

Cat. No.: B1222856
CAS No.: 2344-70-9
M. Wt: 150.22 g/mol
InChI Key: GDWRKZLROIFUML-UHFFFAOYSA-N
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Description

4-Phenyl-2-butanol is an organic compound with the molecular formula C10H14O. It is a secondary alcohol characterized by a phenyl group attached to the second carbon of a butanol chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenyl-2-butanol can be synthesized through several methods. One common approach involves the reduction of 4-phenyl-2-butanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 4-phenyl-2-butanone. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2-butanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane.

Major Products:

    Oxidation: 4-Phenyl-2-butanone.

    Reduction: 4-Phenylbutane.

    Substitution: 4-Phenyl-2-chlorobutane.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-butanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Phenyl-2-butanol can be compared with other similar compounds, such as 4-phenyl-2-butanone and 4-phenylbutane:

    4-Phenyl-2-butanone: This compound is a ketone and serves as a precursor in the synthesis of this compound.

    4-Phenylbutane: This compound is a hydrocarbon and represents the fully reduced form of this compound.

Uniqueness: this compound is unique due to its secondary alcohol structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis .

Biological Activity

4-Phenyl-2-butanol (4P2B) is an organic compound with significant biological activity, primarily recognized for its applications in medicinal chemistry, flavoring, and fragrance industries. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H14_{14}O
  • Appearance : Colorless oily liquid
  • Odor : Floral-fruity, herbaceous
  • Boiling Point : 123.00 to 124.00 °C
  • Solubility : Insoluble in water .

The biological activity of this compound is attributed to its interaction with various molecular targets through mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions can influence enzyme activity and other biochemical pathways, making it a valuable compound in medicinal chemistry.

1. Antimicrobial Properties

Research indicates that 4P2B exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

2. Toxicological Profile

A detailed toxicological evaluation has been conducted to assess the safety of 4P2B. Key findings include:

  • Genotoxicity : In a bacterial reverse mutation assay (Ames test), 4P2B was found to be non-mutagenic at concentrations up to 5000 μg/plate .
  • Clastogenicity : It did not show significant increases in chromosomal aberrations in human peripheral blood lymphocytes at concentrations up to 1000 μg/mL, indicating a low risk for clastogenic effects .
  • Skin Sensitization : The compound was predicted to be non-reactive with skin proteins and did not demonstrate sensitizing effects in various assays .

3. Potential Therapeutic Applications

4P2B is being investigated for its potential therapeutic properties. It serves as a precursor in synthesizing biologically active compounds and has been explored for its role in drug synthesis due to its chiral nature.

Case Study: Enzymatic Conversion

A study demonstrated the enzymatic conversion of racemic this compound into enantiopure chiral amines using a one-pot enzymatic cascade. This process highlights the compound's utility in asymmetric synthesis, which is crucial for producing specific drug enantiomers .

Table: Summary of Biological Activities

Activity TypeFindings
AntimicrobialInhibits growth of specific bacteria and fungi
GenotoxicityNon-mutagenic in Ames test
ClastogenicityNo significant chromosomal aberrations observed
Skin SensitizationPredicted to be non-sensitizing
Therapeutic PotentialInvestigated as a precursor for biologically active compounds

Q & A

Basic Research Questions

Q. What established methods are available for synthesizing 4-Phenyl-2-butanol, and what are their critical reaction parameters?

  • Answer : The primary method involves biocatalytic reduction of 4-Phenyl-2-butanone using whole-cell biocatalysts engineered with hybrid design techniques. Key conditions include pH 7.0, 30°C, and 24-hour incubation, achieving >99% enantiomeric excess (ee) for the (S)-enantiomer. This approach leverages substrate channeling and cofactor regeneration systems for efficiency . Traditional chemical reduction routes (e.g., catalytic hydrogenation) are less documented in recent literature.

Q. Which analytical techniques are essential for characterizing this compound’s purity and stereochemistry?

  • Answer :

  • Enantiomeric Purity : Chiral HPLC or gas chromatography (GC) with chiral stationary phases.
  • Structural Confirmation : Rotational spectroscopy combined with molecular dynamics simulations for atomic-scale resolution of supramolecular clusters .
  • Physicochemical Properties : Mass spectrometry for molecular weight (150.218 g/mol) and chromatographic methods (e.g., reverse-phase HPLC) for logP determination (2.0) .

Q. What spectroscopic methods are routinely used to study the molecular structure of this compound?

  • Answer : Rotational spectroscopy is critical for resolving hydrogen-bonding patterns and supramolecular clustering. Complementary techniques include NMR for functional group analysis and FT-IR for hydroxyl group characterization. Computational validation via molecular dynamics simulations is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in X-ray/neutron scattering data between this compound and aliphatic alcohols?

  • Answer : The absence of a pre-peak in phenyl-substituted alcohols (vs. aliphatic analogs) arises from disrupted hydrogen-bonded clusters. Integrate experimental scattering data with molecular dynamics simulations to model solvent interactions and validate structural hypotheses. This dual approach clarifies how phenyl groups alter supramolecular organization .

Q. What methodological innovations enhance enantioselective synthesis of (S)-4-Phenyl-2-butanol?

  • Answer : Hybrid biocatalyst design—combining enzyme engineering (e.g., alcohol dehydrogenases) with compartmentalized cofactor regeneration—improves conversion rates (up to 92%) and stereoselectivity. Optimize reaction media (e.g., biphasic systems) to mitigate substrate/product inhibition and stabilize enzyme activity .

Q. How do supramolecular interactions influence the reactivity and solubility of this compound?

  • Answer : Phenyl substitution disrupts the hydrogen-bonded networks observed in aliphatic alcohols, reducing clustering and altering solvation dynamics. Use molecular dynamics simulations to correlate these structural differences with solubility parameters and reaction kinetics .

Q. Methodological Notes

  • Biocatalyst Optimization : Prioritize thermostable enzymes and in situ cofactor recycling systems to scale enantioselective synthesis.
  • Data Interpretation : Always cross-validate experimental scattering data with computational models to address structural ambiguities.
  • Safety : While not explicitly covered in the evidence, standard organic chemistry protocols (e.g., glovebox use for air-sensitive reactions) apply.

Properties

IUPAC Name

4-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWRKZLROIFUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862904
Record name 4-Phenylbutan-2-ol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid with a floral-fruity, herbaceous odour
Record name 4-Phenyl-2-butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/803/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

123.00 to 124.00 °C. @ 15.00 mm Hg
Record name 4-Phenyl-2-butanol
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URL http://www.hmdb.ca/metabolites/HMDB0031613
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 4-Phenyl-2-butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/803/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.977-0.983
Record name 4-Phenyl-2-butanol
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CAS No.

2344-70-9
Record name 4-Phenyl-2-butanol
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Record name 4-PHENYL-2-BUTANOL
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Record name 4-Phenyl-2-butanol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

RuClCp* (cod) (3.8 mg, 0.01 mmol), KOH (0.04 mmol), 2,2′-bipyridyl (3.1 mg, 0.02 mmol) and benzalacetone (730.95 mg, 5.0 mmol) were dissolved into 10 ml of 2-propanol, and deaerated by argon substitution, after which the total amount of the resulting mixture was transferred into a 100-milliliter metallic autoclave. Hydrogen was then charged to a predetermined pressure (50 atm), and the reaction was started at room temperature (28° C.). After the reaction solution was stirred for 3 hours, the reaction pressure was brought back to atmospheric pressure, and the reaction products, 4-phenyl-2-butanone (yield 19.8%) and 4-phenyl-2-butanol (yield 80.2%), were identified and determined by TLC monitor (silica gel: n-hexane/ethyl acetate=4/1) and gas chromatography of the reaction solution.
[Compound]
Name
RuClCp
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0.04 mmol
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3.1 mg
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730.95 mg
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10 mL
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Yield
19.8%
Yield
80.2%

Synthesis routes and methods IV

Procedure details

Benzylacetone (7.5 mL, 50 mmol) was dissolved in ethanol (50 mL) and cooled to 0° C. Sodium borohydride (1.89 g, 50 mmol, 1 equiv.) was added. The mixture was stirred and allowed to warm to room temperature overnight. All of the starting material was gone by tlc analysis, so the mixture was poured into water (50 mL) and ether (50 mL). The layers were separated and the aqueous layer was extracted with ether (2×25 mL). The organic layers were combined and concentrated. The resulting aqueous residue was poured into ether (50 mL). The organic layer was removed, dried (MgSO4), and concentrated to provide 1c (6.86 g; 91%). 1H nmr (300 MHz, CDCl3): 7.38-7.15 (5H, m); 3.85 (1H, m(6), J=6.17 Hz); 2.82-2.61 (2H, m); 1.79 (2H, q, J=7.12 Hz); 1.421 (1H, s); 1.236 (3H, d, J=6.09 Hz). IR (neat film, cm-1): 3250 (b); 2900 (b). EIMS (m/e): 150 (M+).
Quantity
7.5 mL
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50 mL
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1.89 g
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50 mL
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50 mL
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Yield
91%

Synthesis routes and methods V

Procedure details

This reaction was performed as in Example 1 with bis(cyclooctadienyl)rhodium tetrafluoroborate (20 mg; 0.05 mmol; 0.02 equiv), R,R-1,2-bis(2,5-dimethylphospholano)benzene (6, R"=CH3 ; 18 mg; 0.06 mmol; 0.024 equiv) and 4-phenylbut-1-en-2-yl acetate (476 mg; 2.5 mmol) in 20 mL of degassed THF until hydrogen uptake ceased (1.5 h) to afford 0.51 g of crude product. 1H NMR analysis indicated 4-phenyl-2-butyl acetate as the sole product, and chiral GC analysis and comparison to racemate indicated 77% ee for 4-phenyl-2-butyl acetate. Base hydrolysis afforded 4-phenyl-2-butanol, [α]D25 -12.0° (c 2.115, CHCl3), which indicates the (R) configuration when compared with the known rotation ([α]D +13.5° (c 2.1, CHCl3)) for the (S) enantiomer.
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R,R-1,2-bis(2,5-dimethylphospholano)benzene
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18 mg
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476 mg
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20 mL
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bis(cyclooctadienyl)rhodium tetrafluoroborate
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20 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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